Nuarimol

Catalog No.
S537819
CAS No.
63284-71-9
M.F
C17H12ClFN2O
M. Wt
314.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nuarimol

CAS Number

63284-71-9

Product Name

Nuarimol

IUPAC Name

(2-chlorophenyl)-(4-fluorophenyl)-pyrimidin-5-ylmethanol

Molecular Formula

C17H12ClFN2O

Molecular Weight

314.7 g/mol

InChI

InChI=1S/C17H12ClFN2O/c18-16-4-2-1-3-15(16)17(22,13-9-20-11-21-10-13)12-5-7-14(19)8-6-12/h1-11,22H

InChI Key

SAPGTCDSBGMXCD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)(C3=CN=CN=C3)O)Cl

Solubility

Soluble in DMSO

Synonyms

alpha-(2-chlorophenyl)-alpha-(4-fluorophenyl)-5-pyrimidine methanol, nuarimol, nuarimol, (+-)-isomer, Trimidal

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)(C3=CN=CN=C3)O)Cl

Description

The exact mass of the compound Nuarimol is 314.0622 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Fungicide Effects on Isaria farinosa and Planococcus citri

Specific Scientific Field: This research falls under the field of Agricultural Science and Entomology.

Summary of the Application: Nuarimol is used as a fungicide against citrus diseases. The study investigated its effects on the mycelial growth and conidial germination of Isaria farinosa, a fungus that is pathogenic to the citrus mealybug, Planococcus citri .

Methods of Application or Experimental Procedures: The fungicides were applied to the fungus and the mortality rate of the mealybugs was observed. The effectiveness of Nuarimol was compared with other fungicides such as tebuconazole, penconazole, and carbendazim .

Results or Outcomes: Nuarimol was found to be more effective than carbendazim in vitro. When applied to mealybugs, the mortality percentage of nuarimol was lower than that of carbendazim .

Enantioselective Separation and Determination in Various Substances

Specific Scientific Field: This research is in the field of Analytical Chemistry.

Summary of the Application: A method for simultaneous enantioselective determination of fenarimol and nuarimol in apple, grape, cucumber, tomato, and soil was developed using liquid chromatography–tandem mass spectrometry .

Methods of Application or Experimental Procedures: The enantioseparation results of the two fungicides through three different cellulose-based chiral columns were discussed. The influence of column temperature on the resolution of the enantiomers of the two fungicides was examined .

Results or Outcomes: Good linearity was obtained over the concentration range of 1–500 μg L −1 for each enantiomer in the standard solution and sample matrix calibration solution. The limit of quantification for enantiomers of the two fungicides in fruits, vegetables and soil was 5 μg kg −1 .

Nuarimol is a systemic fungicide classified chemically as 1-(4-chlorophenyl)-3-(2-fluorophenyl)urea with the molecular formula C₁₇H₁₂ClFN₂O. It is primarily used in agricultural settings to control fungal diseases in crops. This compound exhibits a unique structure that contributes to its efficacy against a range of fungal pathogens, making it an important tool in modern agriculture.

Nuarimol acts by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. This disrupts the membrane integrity and function, leading to fungal cell death [].

Nuarimol undergoes several notable chemical transformations, particularly in its degradation pathways. The primary metabolic pathway involves aryl hydroxylation, leading to the formation of hydroxylated metabolites. These reactions are crucial for understanding the environmental fate of Nuarimol, especially in soil and water systems. Major degradation reactions observed include:

  • Hydroxylation of the phenyl groups.
  • Oxidation of the carbinol functionalities .

These reactions can significantly influence the compound's persistence and activity in agricultural applications.

Nuarimol exhibits potent antifungal properties, effectively targeting various fungal species. Research has shown that it can significantly reduce nucleic acid synthesis (DNA and RNA) and protein content in fungal cells, specifically in organisms such as Ustilago avenae. The compound's systemic nature allows it to be absorbed by plants, providing protection against fungal infections throughout the plant's tissues .

The synthesis of Nuarimol typically involves several steps:

  • Formation of the Urea Linkage: The initial step often includes the reaction of 4-chlorophenyl isocyanate with 2-fluoroaniline.
  • Purification: The crude product is purified through recrystallization or chromatography to obtain pure Nuarimol.
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .

Nuarimol is primarily utilized in agriculture as a fungicide. Its applications include:

  • Crop Protection: Effective against a variety of fungal diseases affecting crops such as cereals and fruits.
  • Post-Harvest Treatment: Used to prevent fungal spoilage during storage.
  • Research: Employed in studies investigating fungicidal mechanisms and environmental behavior of pesticides .

Interaction studies have revealed that Nuarimol can affect various biochemical pathways within target fungi. For instance, its incorporation into fungal cells leads to a decrease in essential macromolecules like DNA and RNA, thereby inhibiting growth and reproduction. Additionally, studies have explored its interactions with other fungicides, demonstrating potential synergistic effects when used in combination with certain compounds .

Nuarimol shares structural and functional similarities with several other fungicides. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityMechanism of ActionUnique Features
MyclobutanilSimilar aromatic ringsInhibits sterol biosynthesisBroad-spectrum activity
PropiconazoleSimilar urea linkageErgosterol biosynthesis inhibitionSystemic properties
FenarimolSimilar phenyl groupsDisrupts cellular processesMore effective against specific fungi

Nuarimol stands out due to its specific structural features that enhance its systemic uptake and efficacy against certain pathogens, making it a valuable asset in integrated pest management strategies .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.2

Exact Mass

314.0622

LogP

3.18 (LogP)

Appearance

Solid powder

Melting Point

126.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Fungicides, Industrial

Pictograms

Irritant

Irritant

Other CAS

63284-71-9

Wikipedia

Nuarimol

Use Classification

Agrochemicals -> Fungicides

General Manufacturing Information

5-Pyrimidinemethanol, .alpha.-(2-chlorophenyl)-.alpha.-(4-fluorophenyl)-: ACTIVE

Dates

Modify: 2023-08-15
1: Martínez-Gómez MA, Escuder-Gilabert L, Villanueva-Camañas RM, Sagrado S, Medina-Hernández MJ. Enantioseparation of nuarimol by affinity electrokinetic chromatography-partial filling technique using human serum albumin as chiral selector. J Sep Sci. 2008 Oct;31(18):3265-71. doi: 10.1002/jssc.200800190. PubMed PMID: 18810736.
2: Kang G, Kim J, Park H, Kim TH. Crystal structure of nuarimol. Acta Crystallogr E Crystallogr Commun. 2015 Jul 22;71(Pt 8):o586-7. doi: 10.1107/S2056989015013493. eCollection 2015 Aug 1. PubMed PMID: 26396810; PubMed Central PMCID: PMC4571410.
3: Tyrkiel E, Wiadrowska B, Ludwicki JK. [The effect of nuarimol on the mutagenic activity of n-nitrosodimethylamine and 2-acetylaminofluorene in mouse erythrocytes]. Rocz Panstw Zakl Hig. 1998;49(1):55-66. Polish. PubMed PMID: 9734232.
4: Zhang H, Wang X, Zhuang S, Qian M, Jiang K, Wang X, Xu H, Qi P, Wang Q. Enantioselective separation and simultaneous determination of fenarimol and nuarimol in fruits, vegetables, and soil by liquid chromatography-tandem mass spectrometry. Anal Bioanal Chem. 2012 Oct;404(6-7):1983-91. doi: 10.1007/s00216-012-6325-8. Epub 2012 Sep 6. PubMed PMID: 22955670.
5: Kostka G, Palut D, Kopeć-Szlezak J. Early hepatic changes induced by nuarimol in rats. J Appl Toxicol. 1994 Sep-Oct;14(5):337-42. PubMed PMID: 7822682.
6: Wiadrowska B, Ludwicki JK, Palut D. [Changes in activity of G-6-pase, APase, and gamma-GTPase in liver and blood serum of rats exposed to nuarimol and NDEA]. Rocz Panstw Zakl Hig. 1992;43(3-4):281-7. Polish. PubMed PMID: 1339220.
7: Tyrkiel E, Ludwicki JK. [The influence of DDT analogues (nuarimol and fenarimol) on the frequency of occurrence of micronuclei in erythrocytes of bone marrow and spleen in mice]. Rocz Panstw Zakl Hig. 1992;43(3-4):325-31. Polish. PubMed PMID: 1308752.
8: Kostka G, Kopeć-Szlezak J, Palut D. [The effect of selected polychlorinated hydrocarbon pesticides on proliferation of cells in rat liver (14 day experiment)]. Rocz Panstw Zakl Hig. 1996;47(1):87-94. Polish. PubMed PMID: 8754948.
9: Tyrkiel E, Wiadrowska B, Ludwicki JK. [Induction of micronuclei in erythrocytes of bone marrow and peripheral blood in laboratory mice following acute and subchronic exposure to DDT(fenarimol and nuarimol)]. Rocz Panstw Zakl Hig. 1996;47(2):151-8. Polish. PubMed PMID: 9064736.
10: Navarro S, Pérez G, Vela N, Mena L, Navarro G. Behavior of myclobutanil, propiconazole, and nuarimol residues during lager beer brewing. J Agric Food Chem. 2005 Nov 2;53(22):8572-9. PubMed PMID: 16248555.
11: Cooke DT, Munkonge FM, Burden RS, James CS. Fluidity and lipid composition of oat and rye shoot plasma membrane: effect of sterol perturbation by xenobiotics. Biochim Biophys Acta. 1991 Jan 30;1061(2):156-62. PubMed PMID: 1998689.
12: Sen K, Cabaroglu T, Yilmaz H. The influence of fining agents on the removal of some pesticides from white wine of Vitis vinifera L. cv. Emir. Food Chem Toxicol. 2012 Nov;50(11):3990-5. doi: 10.1016/j.fct.2012.08.016. Epub 2012 Aug 24. PubMed PMID: 22939932.
13: Chai T, Jia Q, Yang S, Qiu J. Simultaneous stereoselective detection of chiral fungicides in soil by LC-MS/MS with fast sample preparation. J Sep Sci. 2014 Mar;37(5):595-601. doi: 10.1002/jssc.201301193. Epub 2014 Jan 16. PubMed PMID: 24347516.
14: Navarro S, Pérez G, Navarro G, Mena L, Vela N. Influence of fungicide residues on the primary fermentation of young lager beer. J Agric Food Chem. 2007 Feb 21;55(4):1295-300. Epub 2007 Jan 31. PubMed PMID: 17263547.
15: Navarro S, Pérez G, Navarro G, Vela N. Decline of pesticide residues from barley to malt. Food Addit Contam. 2007 Aug;24(8):851-9. PubMed PMID: 17613072.
16: Coolbaugh RC, Hell DR, West CA. Comparative Effects of Substituted Pyrimidines on Growth and Gibberellin Biosynthesis in Gibberella fujikuroi. Plant Physiol. 1982 Mar;69(3):712-6. PubMed PMID: 16662281; PubMed Central PMCID: PMC426286.
17: Baggiani C, Baravalle P, Giraudi G, Tozzi C. Molecularly imprinted solid-phase extraction method for the high-performance liquid chromatographic analysis of fungicide pyrimethanil in wine. J Chromatogr A. 2007 Feb 9;1141(2):158-64. Epub 2006 Dec 18. PubMed PMID: 17178127.
18: Ravelo-Pérez LM, Hernández-Borges J, Borges-Miquel TM, Rodríguez-Delgado MA. Pesticide analysis in tomatoes by solid-phase microextraction and micellar electrokinetic chromatography. J Chromatogr A. 2008 Mar 21;1185(1):151-4. doi: 10.1016/j.chroma.2008.01.069. Epub 2008 Jan 31. PubMed PMID: 18280487.
19: Molina-Mayo C, Hernández-Borges J, Borges-Miquel TM, Rodríguez-Delgado MA. Determination of pesticides in wine using micellar electrokinetic chromatography with UV detection and sample stacking. J Chromatogr A. 2007 May 25;1150(1-2):348-55. Epub 2006 Jul 7. PubMed PMID: 16828783.
20: Correia M, Delerue-Matos C, Alves A. Development of a SPME-GC-ECD methodology for selected pesticides in must and wine samples. Fresenius J Anal Chem. 2001 Apr;369(7-8):647-51. PubMed PMID: 11371065.

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